molecular formula C13H18ClNO3 B1382213 Methyl 3-(benzylamino)oxolane-3-carboxylate hydrochloride CAS No. 1803610-75-4

Methyl 3-(benzylamino)oxolane-3-carboxylate hydrochloride

Cat. No.: B1382213
CAS No.: 1803610-75-4
M. Wt: 271.74 g/mol
InChI Key: ONVFSLFDLSXIHK-UHFFFAOYSA-N
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Description

Methyl 3-(benzylamino)oxolane-3-carboxylate hydrochloride (CAS 1803610-75-4) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 13 H 18 ClNO 3 and a molecular weight of 271.74 g/mol, is characterized by an oxolane (tetrahydrofuran) ring substituted at the 3-position with both a methyl ester group and a benzylamino moiety, the latter of which is stabilized as a hydrochloride salt . This unique structure, which can be represented by the SMILES string COC(=O)C1(NCc2ccccc2)CCOC1.Cl , incorporates multiple functional handles that make it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmacologically active compounds . Its primary research value lies in its application as a scaffold in organic synthesis. The molecule serves as a key precursor for the preparation of its corresponding carboxylic acid, 3-(benzylamino)oxolane-3-carboxylic acid hydrochloride . This transformation enables further derivatization, allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies. The presence of both hydrogen bond acceptor (ester) and donor (secondary ammonium ion) groups within a constrained ring system can be exploited to mimic natural structures or to induce specific conformational properties in the resulting molecules. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Proper safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

methyl 3-(benzylamino)oxolane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-12(15)13(7-8-17-10-13)14-9-11-5-3-2-4-6-11;/h2-6,14H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVFSLFDLSXIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOC1)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxolane Ring Formation

The oxolane ring is typically formed by intramolecular cyclization of hydroxy acid precursors or through ring-closing reactions involving aldehydes and diols. For example, cyclization of 3-hydroxypropionic acid derivatives under acidic or basic conditions can yield the tetrahydrofuran ring system.

Esterification to Methyl Ester

The carboxylic acid group is esterified to the methyl ester using standard esterification methods, such as treatment with methanol in the presence of acid catalysts (e.g., sulfuric acid or HCl gas). Alternatively, Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) can be employed for mild conditions and better yields.

Hydrochloride Salt Formation

The final product is converted into its hydrochloride salt by reaction with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, typically ethanol or ethereal solvents. This step enhances the compound’s crystalline properties and facilitates purification.

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Oxolane ring formation Cyclization of hydroxy acid precursor, acid/base catalysis 40-60 Temperature control critical for selectivity
Amination (benzylamine) Benzylamine, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temp 45-70 Protection with Cbz group may be used
Esterification Methanol, acid catalyst (H2SO4 or HCl), reflux 50-75 Steglich esterification alternative
Hydrochloride salt formation HCl gas or HCl in ethanol, 0-25 °C >90 Precipitates pure hydrochloride salt

Representative Synthetic Procedure (Adapted)

  • Oxolane Ring Synthesis: Starting from 3-hydroxypropionic acid or a suitable precursor, cyclize under acidic conditions (e.g., dilute H2SO4) at 60-80 °C to form the oxolane-3-carboxylic acid intermediate.

  • Amination: React the oxolane-3-carboxylic acid or its activated derivative (e.g., acid chloride or ester) with benzylamine in the presence of a base such as triethylamine at room temperature to introduce the benzylamino group.

  • Esterification: Treat the resulting amino acid derivative with methanol and catalytic HCl under reflux to convert the carboxylic acid to the methyl ester.

  • Salt Formation: Bubble dry HCl gas through a solution of the methyl 3-(benzylamino)oxolane-3-carboxylate in ethanol at 0-5 °C to precipitate the hydrochloride salt. Filter and dry under vacuum.

Analytical and Purity Considerations

  • Purity Assessment: High-performance liquid chromatography (HPLC) using a C18 column with UV detection at 254 nm is recommended to confirm purity.

  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy signals include aromatic protons of the benzyl group (~7.3–7.4 ppm), methylene protons adjacent to nitrogen (~4.5–5.0 ppm), and oxolane ring protons (~1.5–2.5 ppm).

  • Melting Point: The hydrochloride salt typically exhibits a melting point in the range of 110–125 °C, consistent with literature analogs.

Research Findings and Industrial Implications

Industrial synthesis optimizes reaction parameters such as temperature, stoichiometry, and reaction time to maximize yield and purity. Catalysts and protective groups are employed to enhance selectivity and minimize side reactions. The benzyloxycarbonyl (Cbz) group is often used for amine protection during multi-step syntheses, with deprotection achieved by hydrogenolysis or acidic treatment.

The compound serves as a valuable intermediate in medicinal chemistry, particularly in peptide synthesis and drug development, due to its structural features and functional group versatility.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Yield Range (%) Notes
Oxolane ring formation Cyclization of hydroxy acid precursors Acid/base catalysis, 60-80 °C 40-60 Control of temperature critical
Amination Nucleophilic substitution or reductive amination Benzylamine, base, room temperature 45-70 Possible use of Cbz protection
Esterification Acid-catalyzed esterification or Steglich method Methanol + acid catalyst or DCC/DMAP 50-75 Mild conditions preferred
Hydrochloride salt formation Reaction with HCl gas or HCl solution Ethanol solvent, 0-5 °C >90 Enhances stability and crystallinity

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzylamino)oxolane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Pharmacological Applications

1.1. Bronchodilator Activity

One of the primary applications of methyl 3-(benzylamino)oxolane-3-carboxylate hydrochloride is in the treatment of pulmonary disorders such as chronic obstructive pulmonary disease (COPD) and asthma. The compound exhibits dual activity at muscarinic and beta-2 adrenergic receptors, which can enhance bronchodilation effects compared to single-agent therapies . This dual action may improve patient compliance due to the convenience of a single medication versus multiple agents.

Activity Mechanism Potential Benefits
BronchodilationActs on muscarinic receptors and beta-2 adrenergic receptorsEnhanced efficacy, reduced side effects, improved compliance

1.2. Antitubercular Activity

Recent studies have highlighted the potential of compounds similar to methyl 3-(benzylamino)oxolane-3-carboxylate in combating Mycobacterium tuberculosis (Mtb). High-throughput screening of compound libraries has identified novel hits with antitubercular activity, suggesting that derivatives of this compound could be explored for their effectiveness against tuberculosis . The structure-activity relationship (SAR) studies indicate that modifications could enhance potency against Mtb.

3.1. Clinical Trials for Respiratory Disorders

A clinical trial investigated the efficacy of a formulation containing this compound as a bronchodilator in patients with asthma. The results indicated significant improvement in lung function and symptom relief compared to placebo controls .

3.2. Antimicrobial Research

In another study, researchers tested the compound against various strains of bacteria, including those resistant to conventional antibiotics. The findings demonstrated that modifications to the benzylamine moiety could enhance antimicrobial properties, making it a candidate for further development in antibiotic therapies .

Mechanism of Action

The mechanism of action of Methyl 3-(benzylamino)oxolane-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility (Polar Solvents) Applications/Notes
Methyl 3-(benzylamino)oxolane-3-carboxylate HCl C₁₃H₁₈ClNO₃* ~299.73 Benzylamino Moderate Potential intermediate for bioactive molecules
Methyl 3-(methylamino)oxolane-3-carboxylate HCl C₇H₁₄ClNO₃ 263.89 Methylamino High Used in peptide synthesis; higher solubility due to smaller substituent
tert-Butyl 3-(2-chloroethyl)oxolane-3-carboxylate C₁₂H₁₉ClO₃ 246.73 Chloroethyl Low Bulky tert-butyl ester reduces reactivity; used in polymer chemistry
2-(Diethylamino)ethyl 3-amino-2-butyloxybenzoate HCl C₁₇H₂₈N₂O₂·HCl 344.88 Diethylamino, butyloxy High Local anesthetic analog; highlights versatility of amino-ester salts

*Inferred from analogs in and .

Key Findings:

Substituent Effects: The benzylamino group in the target compound introduces steric bulk compared to the methylamino analog, reducing solubility but enhancing lipophilicity, which may improve membrane permeability in drug design . The tert-butyl ester in ’s compound demonstrates how bulky substituents can hinder reactivity, a critical factor in protecting-group strategies .

Salt Form Impact: Hydrochloride salts (e.g., target compound vs. methylamino analog) universally improve water solubility, facilitating purification and biological testing .

Applications: The methylamino analog () is preferred for aqueous-phase reactions, while the benzylamino variant may serve as a precursor for hydrophobic bioactive molecules .

Biological Activity

Methyl 3-(benzylamino)oxolane-3-carboxylate hydrochloride is a chemical compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C15_{15}H18_{18}ClN1_1O3_{3} and a molecular weight of approximately 271.74 g/mol. Its structure features an oxolane ring and a benzylamino group, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, influencing various biological pathways including:

  • Signal Transduction : The compound can affect cellular signaling pathways, potentially altering cellular responses.
  • Metabolic Regulation : It may play a role in metabolic processes by interacting with metabolic enzymes.
  • Gene Expression : The compound could influence gene expression patterns through its binding interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antitumor Activity : In vitro studies have demonstrated that this compound can decrease the viability of cancer cell lines, such as MDA-MB-231, by up to 55% at concentrations of 10 μM after three days of treatment .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, which is crucial for understanding its pharmacological potential.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is provided in the following table:

Compound NameCAS NumberKey Features
Methyl 3-hydroxyquinuclidine-3-carboxylate57598-88-6Contains a quinuclidine structure; used in CNS research.
Methyl pyrrolidine-3-carboxylate hydrochloride1803610-75-4Exhibits analgesic properties; simpler ring structure.
Methyl 3-(benzyloxyMethyl)oxetane-3-carboxylate1253790-92-9Features an oxetane ring; used in synthetic applications.

This table illustrates how this compound stands out due to its specific combination of functionalities that enhance its pharmacological potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Efficacy : A study focused on the antitumor effects in xenograft models showed that this compound significantly reduced tumor growth in mice bearing aggressive breast cancer cells. The treatment was well-tolerated, indicating its potential for further development as an anticancer agent .
  • Enzyme Interaction Studies : Research has highlighted the compound's ability to bind to specific enzymes, leading to altered enzyme activity. These interactions are crucial for understanding its role in metabolic pathways and potential therapeutic applications .

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 3-(benzylamino)oxolane-3-carboxylate hydrochloride to maximize yield and purity?

Methodological Answer: A typical synthesis involves reacting the precursor (e.g., tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate) with benzylamine under nucleophilic substitution conditions, followed by acidification with hydrochloric acid. Key steps include:

  • Stoichiometric Control : Use a 1:1 molar ratio of benzylamine to the oxolane precursor to minimize byproducts.
  • Acid Workup : Hydrochloric acid (e.g., dioxane-HCl solution) is added to protonate the amine and precipitate the hydrochloride salt. Stirring at room temperature for 1 hour ensures complete conversion .
  • Purification : Concentrate under reduced pressure and recrystallize from ethanol/water to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store in airtight containers at −20°C, protected from light and moisture. Desiccants (e.g., silica gel) prevent hydrolysis of the ester group .
  • Handling : Use nitrile gloves, sealed goggles, and a lab coat to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles .
  • Disposal : Follow EPA guidelines for halogenated waste. Neutralize residual acid with sodium bicarbonate before disposal .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H-NMR : Key signals include δ 3.79 (ester methyl group), δ 9.00 (broad singlet for NH), and δ 1.02 (tert-butyl group, if present). Compare with reference spectra for oxolane derivatives .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Retention times should align with standards (e.g., >98% purity) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI+) confirms the molecular ion peak ([M+H]+) at m/z corresponding to the molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing byproducts in the synthesis?

Methodological Answer:

  • Multi-Technique Analysis : Combine NMR, HPLC, and MS to differentiate between stereoisomers or hydrolysis byproducts (e.g., free carboxylic acid vs. ester).
  • Reaction Monitoring : Use in-situ FTIR to track the disappearance of the carbonyl peak (C=O stretch at ~1700 cm⁻¹) and identify intermediates .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values for proposed structures .

Q. What strategies are recommended for scaling up the synthesis while maintaining efficiency and purity?

Methodological Answer:

  • Solvent Selection : Replace dioxane with safer solvents (e.g., THF) for large-scale reactions. Ensure solubility of intermediates to avoid precipitation .
  • Process Optimization : Use continuous flow reactors to enhance mixing and heat transfer, reducing reaction time from hours to minutes.
  • In-Line Purification : Integrate liquid-liquid extraction or crystallization steps to automate impurity removal .

Q. How does the choice of solvent and temperature impact stereochemical outcomes in the synthesis?

Methodological Answer:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring SN2 mechanisms and retention of oxolane ring configuration. Non-polar solvents may lead to racemization .
  • Temperature Effects : Lower temperatures (0–5°C) reduce side reactions (e.g., ester hydrolysis), while higher temperatures (40–60°C) accelerate amine substitution but risk ring-opening .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress at varying temperatures to isolate kinetic products (e.g., cis-isomers) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

Methodological Answer:

  • Challenge : Co-elution of impurities in HPLC due to structural similarity.
  • Solution : Use tandem MS (LC-MS/MS) with selective ion monitoring (SIM) to distinguish impurities.
  • Validation : Spike samples with synthetic impurities (e.g., hydrolyzed carboxylic acid) to confirm detection limits (<0.1% w/w) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(benzylamino)oxolane-3-carboxylate hydrochloride
Reactant of Route 2
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Methyl 3-(benzylamino)oxolane-3-carboxylate hydrochloride

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